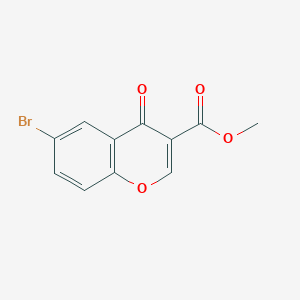
1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 4-chlorophenyl group attached to a trimethylbutan-2-amine backbone, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2,3-dimethylbutan-2-amine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2,3-dimethylbutan-2-amine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group, potentially forming secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
1-(4-chlorophenyl)-2,2-dimethylpropan-1-amine: Similar structure but with a different substitution pattern on the amine group.
1-(4-chlorophenyl)-3,3-dimethylbutan-2-amine: Another structural analog with variations in the alkyl chain.
4-chlorophenyl-2-methylpropan-2-amine: A simpler analog with fewer methyl groups.
Uniqueness
1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylbutan-2-amine backbone provides steric hindrance and electronic effects that influence its reactivity and interactions with molecular targets.
属性
CAS 编号 |
2314-06-9 |
|---|---|
分子式 |
C13H21Cl2N |
分子量 |
262.22 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N,2,3-trimethylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H20ClN.ClH/c1-10(2)13(3,15-4)9-11-5-7-12(14)8-6-11;/h5-8,10,15H,9H2,1-4H3;1H |
InChI 键 |
USVSXWGCSSOGNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(CC1=CC=C(C=C1)Cl)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


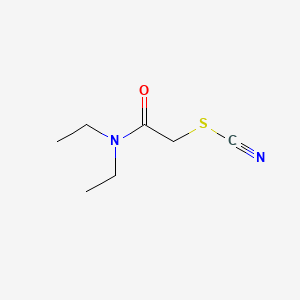

![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)

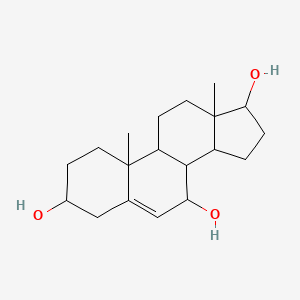


![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
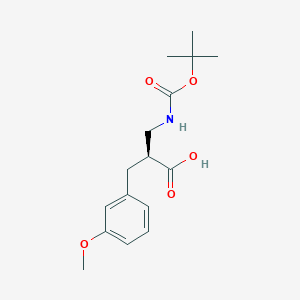
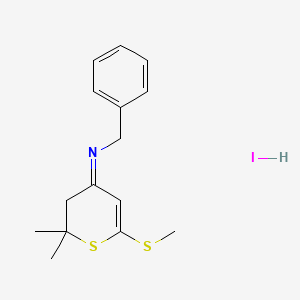
![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)
